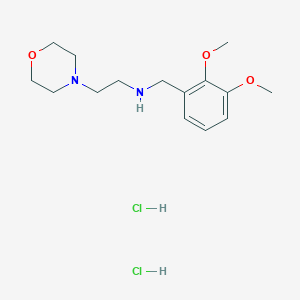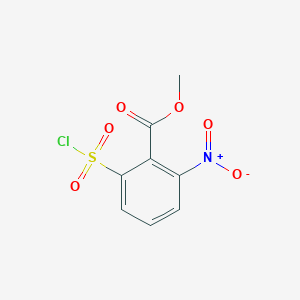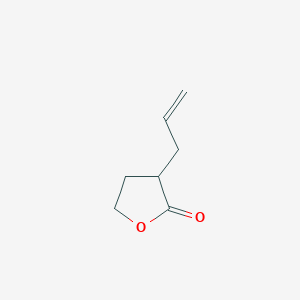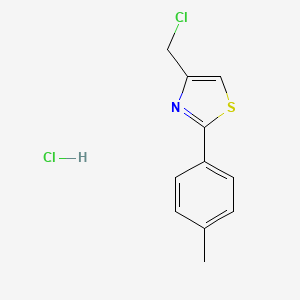
N-(2,3-dimethoxybenzyl)-2-morpholin-4-ylethanamine dihydrochloride
Overview
Description
N-(2,3-dimethoxybenzyl)-2-morpholin-4-ylethanamine dihydrochloride, commonly known as DMXB-A, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMXB-A is a selective agonist of the α7 nicotinic acetylcholine receptor (nAChR) and has been shown to have neuroprotective and anti-inflammatory effects. In
Scientific Research Applications
Analytical Methods in Antioxidant Activity Research
Research on antioxidants, including methods for determining antioxidant activity, is crucial in various scientific fields, from food engineering to medicine. Various tests such as ORAC, HORAC, TRAP, and TOSC for hydrogen atom transfer-based assays, and CUPRAC, FRAP, and DPPH for electron transfer-based assays, are pivotal in analyzing the antioxidant capacity of complex samples. These methods rely on spectrophotometry to assess reaction kinetics or equilibrium states, indicating the potential relevance of studying "N-(2,3-dimethoxybenzyl)-2-morpholin-4-ylethanamine dihydrochloride" in antioxidant research, given its structural features that may interact in redox reactions (I. Munteanu, C. Apetrei, 2021).
Photosensitive Protecting Groups in Synthetic Chemistry
The use of photosensitive protecting groups, such as 2-nitrobenzyl, 3,5-dimethoxybenzyl, and others, shows promise in synthetic chemistry for the future development of novel compounds. This area of study is relevant for designing and synthesizing new molecules with potential pharmacological applications, suggesting that "this compound" could be of interest in research focused on the development of new drugs or materials with controlled release mechanisms (B. Amit, U. Zehavi, A. Patchornik, 1974).
Photocatalytic Degradation of Pollutants
The photocatalytic degradation of pollutants, such as aromatic and alicyclic compounds, is a critical area of research in environmental science. Understanding the by-products, pathways, and mechanisms involved in the photocatalytic degradation of pollutants like pyridine, 1-2-dimethoxybenzene, and morpholine, highlights the potential of "this compound" in studies related to environmental remediation and the development of photocatalytic materials (P. Pichat, 1997).
properties
IUPAC Name |
N-[(2,3-dimethoxyphenyl)methyl]-2-morpholin-4-ylethanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O3.2ClH/c1-18-14-5-3-4-13(15(14)19-2)12-16-6-7-17-8-10-20-11-9-17;;/h3-5,16H,6-12H2,1-2H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCXQLAUISFEBPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)CNCCN2CCOCC2.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-[2-(4-Ethoxyphenyl)ethyl]piperidine hydrochloride](/img/structure/B3374923.png)
![2-[(2-Chlorophenyl)methyl]pyrrolidine hydrochloride](/img/structure/B3374937.png)
![2-[4-(2-chloroacetyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide hydrochloride](/img/structure/B3374938.png)
![1-[4-(Piperazine-1-sulfonyl)phenyl]ethan-1-one hydrochloride](/img/structure/B3374942.png)

![N-(4-fluorophenyl)-2-[(propan-2-yl)amino]acetamide hydrochloride](/img/structure/B3374956.png)


![4-[3-(2-methoxy-2-oxoethyl)-5-oxo-2,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B3374994.png)

![2-chloro-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}acetamide hydrochloride](/img/structure/B3375002.png)